4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine

Übersicht

Beschreibung

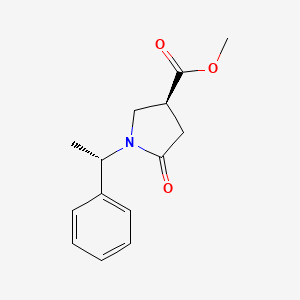

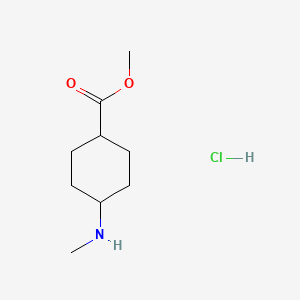

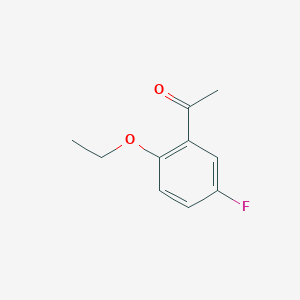

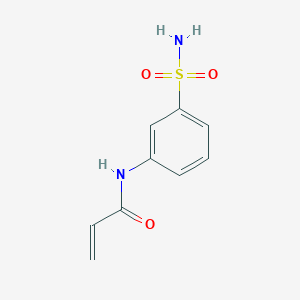

“4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine” is a chemical compound with the molecular formula C10H5Cl3N2 . It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of “this compound” involves a reaction of 6.50 g of 4,6-dichloro-5-(4-chlorophenyl)-pyrimidine and 9.43 g of 2-phenyl-ethenesulfonamide potassium salt in 50 ml of DMSO and 4.4 ml of diisopropyl-ethylamine . The mixture is stirred at room temperature for 65 hours, then diluted with water and diethyl ether . The suspension is acidified by adding citric acid monohydrate and stirring is continued at 5°C for 30 minutes . The precipitate is collected, washed with water, and the crude product is crystallized from 2-propanol at 2-3°C .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Key: ClC1=NC=NC(=C1C1C=CC(=CC=1)Cl)Cl . The molecular weight of the compound is 259.52 g/mol .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 259.52 g/mol . The compound is stored in an inert atmosphere at 2-8°C . The boiling point of the compound is not specified .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Processes

Synthesis as an Anticancer Drug Intermediate : 4,6-Dichloro-2-methylpyrimidine is an important intermediate in the synthesis of the anticancer drug dasatinib. It is synthesized from acetamidine hydrochloride and dimethyl malonate, involving cyclization and chlorination processes (Guo Lei-ming, 2012).

Utility in Pharmaceutical and Explosive Industries : It serves as a precursor in the preparation of high explosives and medicinal valued products. The synthesis process has been optimized for economic and efficient production, confirming the utility of this compound in both pharmaceutical and explosive industries (R. Patil et al., 2008).

Thermochemical Studies

- Thermochemical Analysis : A thorough thermochemical study of 4,6-dichloro-2-methylpyrimidine has been conducted. This includes determining the standard molar enthalpies of formation in both condensed and gas phases, essential for understanding its thermal stability and reactivity (P. Szterner et al., 2016).

Biological and Pharmaceutical Applications

Synthesis of HIV and Kinesin Eg5 Inhibitors : It has been used in the synthesis of pyrimidine derivatives as potential inhibitors of HIV-1, HIV-2, and kinesin Eg5. This highlights its role in the development of new therapeutic agents (N. Al-Masoudi et al., 2014).

Antimicrobial Evaluation : Some derivatives of 4,6-dichloro-5-(4-chlorophenyl)-2-methylpyrimidine have been synthesized and evaluated for antimicrobial activity, indicating potential use in developing new antimicrobial agents (Essam Abdelghani et al., 2017).

Material Science and Chemistry

Synthesis of Pyrimidine Derivatives : Utilized in the synthesis of various pyrimidine derivatives which could have applications in materials science and advanced chemistry fields (I. Čikotienė et al., 2008).

Study of Interaction with Glycine Esters : Investigated for its interaction with glycine esters, which is important for understanding its chemical behavior and potential applications in synthetic chemistry (H. Zinchenko et al., 2018).

Safety and Hazards

“4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine” is classified as a hazardous material . It has a hazard class of 6.1 and is associated with several precautionary statements including P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501 . The compound has hazard statements H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled .

Eigenschaften

IUPAC Name |

4,6-dichloro-5-(4-chlorophenyl)-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl3N2/c1-6-15-10(13)9(11(14)16-6)7-2-4-8(12)5-3-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFIRWLYURJFIIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)C2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Trifluoromethyl)benzyl]guanidine](/img/structure/B3104162.png)

![Methyl 7-(5-fluoro-2-methoxyphenyl)-2-(methylsulfonyl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B3104169.png)